molecular formula C7H4ClF2N3 B13920610 2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile

2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile

Cat. No.: B13920610
M. Wt: 203.57 g/mol
InChI Key: DCCAJSATHNEQCR-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a difluoromethyl group at the 4-position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium to facilitate this reaction . The reaction conditions typically involve moderate temperatures and the use of environmentally friendly solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of the amino, chloro, and difluoromethyl groups allows the compound to engage in various binding interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-4-(trifluoromethyl)nicotinonitrile
  • 2-Amino-6-chloro-4-(methyl)nicotinonitrile
  • 2-Amino-6-chloro-4-(ethyl)nicotinonitrile

Uniqueness

2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

2-amino-6-chloro-4-(difluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4(2-11)7(12)13-5/h1,6H,(H2,12,13)

InChI Key

DCCAJSATHNEQCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C#N)C(F)F

Origin of Product

United States

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